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Compound of Interest

Compound Name: 2B-(SP)

Cat. No.: B1143229 Get Quote

A Note on the Topic "[2B-(SP)]": The term "[2B-(SP)]" is not a standardized identifier in

CRISPR-Cas9 literature. Our research suggests two likely interpretations for this query. The

first and most probable is a reference to Type II-B CRISPR-Cas9 systems, which are distinct

from the more common Type II-A system of Streptococcus pyogenes (SpCas9). The second

possibility is a reference to the Amaxa Nucleofector 2b, a device used for transfection in

CRISPR experiments. This document provides detailed application notes and protocols for both

interpretations to comprehensively address the potential interests of the user.

Part 1: Type II-B CRISPR-Cas9 Systems for High-
Fidelity Gene Editing
Application Notes
Type II-B CRISPR-Cas9 systems are a subclass of the Class 2 CRISPR-Cas systems,

distinguished by unique structural features that confer enhanced specificity compared to the

widely used Type II-A SpCas9. The most well-characterized Type II-B enzyme is Cas9 from

Francisella novicida (FnCas9).

Mechanism of Enhanced Specificity:

FnCas9 exhibits intrinsically higher fidelity due to a unique structural feature known as the

REC3 clamp.[1] This domain forms critical contacts with the guide RNA-target DNA duplex in

the region distant from the Protospacer Adjacent Motif (PAM). This interaction acts as a

checkpoint; if there are mismatches in this PAM-distal region, the REC3 clamp fails to dock
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properly. This prevents the HNH nuclease domain from repositioning for cleavage, thus

hindering off-target editing.[2][3] In contrast, SpCas9 can tolerate such PAM-distal mismatches,

leading to a higher potential for off-target effects.[1][3]

This mechanism allows Type II-B systems to serve a dual function in their native host. With a

fully complementary guide, FnCas9 acts as a nuclease to cleave foreign DNA. However, with

partial complementarity, as seen with the native small CRISPR-associated RNA (scaRNA),

REC3 clamp docking is hindered, and the complex acts as a transcriptional repressor without

cleaving the DNA.[1][2] This dual capability is a hallmark of Type II-B systems.[2]

Key Advantages:

High Fidelity: Intrinsically lower off-target effects compared to wild-type SpCas9.[1][3]

Distinct PAM: While some Type II-B Cas9 orthologs recognize the same 5'-NGG-3' PAM as

SpCas9, engineered variants are expanding this range.[4]

Alternative to Engineered SpCas9: Provides a naturally high-fidelity option without the

potential loss of on-target efficiency sometimes seen with engineered high-fidelity SpCas9

variants.

Quantitative Data: Comparison of Cas9 Orthologs
The efficiency and specificity of Cas9 nucleases can vary significantly based on the ortholog

used, the target site, and the delivery method. Below is a summary of comparative data.

Table 1: On-Target Editing Efficiency of Various Cas9 Orthologs
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Cas9 Variant Target Cell Type
Average Indel
Frequency (%)

Reference

SpCas9 (Wild-
Type)

Endogenous
EMX1-2

HEK293T 65.2% [5]

eeCas9

(enhanced

SpCas9)

Endogenous

EMX1-2
HEK293T 85.5% [5]

FnCas9 (Wild-

Type)
Plasmid DNA in vitro ~85% (at 30 min) [6]

SpCas9 (Wild-

Type)
Plasmid DNA in vitro ~50% (at 30 min) [6]

SaCas9
Endogenous

Targets
Rice 25-45% [7]

| St1Cas9 | Endogenous Targets | Rice | <5% |[7] |

Table 2: Specificity Comparison - Off-Target vs. On-Target Cleavage

Cas9 Variant
Mismatch
Position

Relative
Cleavage Rate
(Off-target/On-
target)

Key Structural
Determinant

Reference

SpCas9
PAM-distal
(pos. 18-20)

Tolerates
mismatches
well

Lacks
extended
REC3 domain

[3]

FnCas9
PAM-distal (pos.

18-20)

Significantly

reduced
REC3 Clamp [2][3]

eSpCas9 1.1
Seed region

(pos. 1-5)

Significantly

reduced

Engineered

mutations
[8]

| eSpCas9 1.1 | Non-seed region | Significantly reduced | Engineered mutations |[8] |
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Caption: Workflow of Type II-B (FnCas9) CRISPR-Cas9 mechanism.

Experimental Protocol: Gene Editing with FnCas9
Ribonucleoprotein (RNP)
This protocol describes the in vitro assembly and delivery of FnCas9 RNP for gene editing in

mammalian cells.

Materials:

FnCas9 Nuclease (e.g., Sigma-Aldrich FNCAS9PROT)

Synthetic crRNA (target-specific) and tracrRNA, or a single guide RNA (sgRNA)

Nuclease-Free Duplex Buffer (e.g., IDT)

Nuclease-Free Water

Opti-MEM I Reduced Serum Medium

Lipofection-based transfection reagent (e.g., Lipofectamine CRISPRMAX) or electroporation

system
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Mammalian cells of interest

Cell culture reagents

Procedure:

Guide RNA Preparation (if using crRNA:tracrRNA): a. Resuspend crRNA and tracrRNA in

Nuclease-Free Duplex Buffer to a final concentration of 100 µM. b. To anneal, mix equal

molar amounts of crRNA and tracrRNA. For example, mix 1 µL of 100 µM crRNA with 1 µL of

100 µM tracrRNA. c. Incubate the mixture at 95°C for 5 minutes. d. Remove from the heat

source and allow to cool to room temperature slowly. This annealed gRNA complex is now

ready for RNP formation.

FnCas9 RNP Assembly: a. It is recommended to assemble RNPs on ice immediately before

use.[6] b. Dilute the FnCas9 protein to the desired concentration using nuclease-free water.

c. In a sterile microcentrifuge tube, combine the annealed gRNA (from step 1d) or sgRNA

with the FnCas9 protein. A molar ratio of gRNA to FnCas9 protein of 2:1 to 5:1 is

recommended as a starting point.[6] For example, for a 2:1 ratio, combine 20 pmol of gRNA

with 10 pmol of FnCas9 protein. d. Gently mix by pipetting and incubate at room temperature

for 10-20 minutes to allow the RNP complex to form.

Cell Transfection: a. The day before transfection, seed cells in a 24-well plate so they reach

70-90% confluency on the day of transfection. b. For Lipofection: i. Dilute the FnCas9 RNP

complex (from step 2d) in Opti-MEM medium. ii. In a separate tube, dilute the lipid-based

transfection reagent in Opti-MEM according to the manufacturer's protocol. iii. Combine the

diluted RNP and diluted lipid reagent, mix gently, and incubate for 5-10 minutes at room

temperature. iv. Add the RNP-lipid complexes drop-wise to the cells. c. For Electroporation: i.

Prepare cells according to the electroporation system manufacturer's protocol (e.g., Amaxa

Nucleofector, see Part 2). ii. Resuspend the cell pellet in the appropriate electroporation

buffer and add the assembled FnCas9 RNP complex. iii. Transfer the mixture to an

electroporation cuvette and apply the electric pulse using a pre-optimized program for your

cell type.

Post-Transfection Analysis: a. Culture the cells for 48-72 hours post-transfection. b. Harvest

a portion of the cells and extract genomic DNA. c. Use PCR to amplify the target region. d.
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Analyze the PCR product for insertions/deletions (indels) using a mismatch cleavage assay

(e.g., T7 Endonuclease I assay) or by Sanger/next-generation sequencing.

Part 2: Amaxa Nucleofector 2b System in CRISPR-
Cas9 Experiments
Application Notes
The Amaxa Nucleofector 2b is an electroporation-based transfection system highly effective for

delivering CRISPR-Cas9 components into a wide variety of cell types, including primary cells

and hard-to-transfect lines.[9] Electroporation creates transient pores in the cell membrane,

allowing the direct entry of molecules like plasmid DNA, mRNA, or ribonucleoprotein (RNP)

complexes into the cytoplasm and nucleus.

Using the Nucleofector 2b for RNP delivery is particularly advantageous as it is a DNA-free

method, which can reduce off-target effects associated with prolonged Cas9 expression from a

plasmid. The protocol is rapid and can achieve high transfection efficiencies.[9] Optimization is

key and involves selecting the appropriate Nucleofector solution and electrical program for the

specific cell type being used. Lonza, the manufacturer, provides an extensive database of

optimized protocols for many cell lines.
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Caption: Experimental workflow for CRISPR-Cas9 RNP delivery using the Amaxa Nucleofector

2b.
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Experimental Protocol: RNP Delivery with Amaxa
Nucleofector 2b
This protocol provides a general framework for delivering pre-assembled Cas9 RNPs into

mammalian cells using the Lonza Amaxa Nucleofector 2b system. Note: This protocol must be

optimized for your specific cell line by selecting the appropriate Nucleofector Kit (solution) and

program.

Materials:

Assembled and ready-to-use Cas9 RNP complexes (see Part 1, step 2)

Amaxa Nucleofector 2b Device

Amaxa Nucleofector Kit for your specific cell type (contains Nucleofector Solution and

Supplement)

Amaxa certified cuvettes

Plastic pipettes provided with the kit

Cells of interest, in exponential growth phase

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

Complete cell culture medium, pre-warmed to 37°C

Procedure:

Preparation: a. Ensure the Amaxa Nucleofector 2b device is turned on and the desired

program is selected. For primary fibroblasts, program A-24 is a common starting point.[9] b.

Prepare the complete Nucleofector Solution by mixing the provided supplement with the

solution according to the kit's instructions (typically a 4.5:1 ratio of solution to supplement).

[10] c. Pre-warm complete culture medium to 37°C. Add 500 µL to the required number of

wells in a 12-well or 6-well plate.
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Cell Harvesting: a. Harvest cells by trypsinization (for adherent cells) or centrifugation (for

suspension cells). b. Count the cells. For a standard reaction, 1 million cells are typically

used.[9] c. Centrifuge the required number of cells at 90-100 x g for 10 minutes at room

temperature. d. Carefully aspirate the supernatant completely.

Nucleofection: a. Resuspend the cell pellet in 100 µL of the room-temperature, complete

Nucleofector Solution. Be careful to avoid bubble formation. b. Add the pre-assembled Cas9

RNP to the resuspended cells and mix gently. c. Immediately transfer the cell/RNP

suspension into an Amaxa certified cuvette. Tap the cuvette gently to ensure the sample

covers the bottom. d. Place the cuvette into the holder of the Nucleofector 2b device. e.

Execute the selected electroporation program.

Cell Recovery and Plating: a. Immediately after the program finishes, remove the cuvette

from the device. b. Using the provided plastic pipette, add ~500 µL of the pre-warmed culture

medium (from step 1c) to the cuvette. c. Gently transfer the entire sample from the cuvette

into the corresponding well of the prepared culture plate. d. Incubate the cells under

standard conditions (e.g., 37°C, 5% CO₂).

Downstream Analysis: a. Change the medium after 24 hours. b. Analyze gene editing

efficiency after 48-72 hours as described in Part 1, step 4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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